2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide
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Overview
Description
2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide is a chemical compound belonging to the amide family. It is known for its unique structure, which combines a chloro group, a cyanophenoxy moiety, and a pyridinyl ring, making it a subject of interest in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-chloropyridine-3-carboxylic acid: This involves chlorination of pyridine-3-carboxylic acid using thionyl chloride under reflux conditions.
Step 2: Synthesis of 6-(2-cyanophenoxy)-4-methylpyridin-3-amine: This intermediate is prepared by reacting 2-chloropyridine-3-carboxylic acid with 2-cyanophenol in the presence of a base like potassium carbonate.
Step 3: Formation of 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide: Finally, the target compound is synthesized by reacting 6-(2-cyanophenoxy)-4-methylpyridin-3-amine with chloroacetyl chloride in an inert solvent such as dichloromethane.
Industrial Production Methods: The industrial production of this compound typically involves scalable versions of the aforementioned synthetic routes, optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, particularly at the pyridine ring, under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine under catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Hydroxylated derivatives of the pyridine ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: It serves as a probe in biological assays to study enzyme interactions and binding affinities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and structure.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The chloro group and the cyano group play crucial roles in binding to these targets, affecting their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-(2-cyanophenoxy)pyridin-3-yl]acetamide
N-[6-(2-Cyanophenoxy)-4-methylpyridin-3-yl]-2-fluoroacetamide
Uniqueness: The presence of both the cyano and chloro groups in 2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide imparts unique reactivity compared to its analogs. Its structural configuration allows for versatile interactions in chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-10-6-15(18-9-12(10)19-14(20)7-16)21-13-5-3-2-4-11(13)8-17/h2-6,9H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXNGPNRDMTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)CCl)OC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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